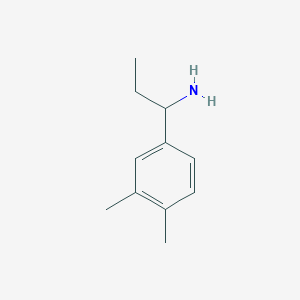

1-(3,4-Dimethylphenyl)propan-1-amine

Description

BenchChem offers high-quality 1-(3,4-Dimethylphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethylphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7,11H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTLOIPMQALXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,4-Dimethylphenyl)propan-1-amine (CAS Number: 473732-70-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3,4-Dimethylphenyl)propan-1-amine, a primary amine of interest in synthetic and medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction and Chemical Identity

1-(3,4-Dimethylphenyl)propan-1-amine is a substituted propyl amine featuring a 3,4-dimethylphenyl group attached to the first carbon of the propane chain. Its chemical structure makes it a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | 1-(3,4-Dimethylphenyl)propan-1-amine | IUPAC |

| CAS Number | 473732-70-6 | |

| Molecular Formula | C₁₁H₁₇N | |

| Molecular Weight | 163.26 g/mol | |

| MDL Number | MFCD06739389 |

Physicochemical Properties

Experimentally determined physicochemical data for 1-(3,4-Dimethylphenyl)propan-1-amine is not widely published. However, based on its structure and data from related compounds, the following properties can be anticipated. It is recommended that these are experimentally verified for any specific application.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Appearance | Colorless to pale yellow liquid | Based on similar primary amines. |

| Boiling Point | ~230-250 °C at 760 mmHg | Estimated based on the boiling point of the precursor ketone and related amines. |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane). Sparingly soluble in water. | Typical for primary amines of this molecular weight. |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine

The most direct and industrially relevant synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine is through the reductive amination of its corresponding ketone, 1-(3,4-Dimethylphenyl)propan-1-one (CAS: 17283-12-4). The Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, is a classic and effective method for this transformation.[1][2][3]

Rationale for Synthetic Route Selection

The Leuckart reaction is a one-pot reductive amination process that is advantageous due to its operational simplicity and the use of readily available and inexpensive reagents.[1][3] This method avoids the need for metal hydrides or catalytic hydrogenation, which can sometimes lead to side reactions or require specialized equipment. The reaction proceeds through the in-situ formation of an imine intermediate from the ketone and ammonia (generated from ammonium formate), which is then reduced by formic acid (also from ammonium formate) to the desired primary amine.[1] While the reaction requires high temperatures, it is a robust and well-established method for the synthesis of primary amines from ketones.[1][2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-(3,4-Dimethylphenyl)propan-1-amine via the Leuckart reaction.

Detailed Experimental Protocol: Leuckart Reaction

This protocol is a well-established procedure for the Leuckart reaction and has been adapted for the synthesis of the target amine.[1][2][4]

Materials:

-

1-(3,4-Dimethylphenyl)propan-1-one (1.0 eq.)

-

Ammonium formate (4.0-5.0 eq.)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 20-40%)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-(3,4-dimethylphenyl)propan-1-one and ammonium formate. A molar ratio of 1:4 to 1:5 (ketone:ammonium formate) is recommended to favor the formation of the primary amine.

-

Heating: Heat the reaction mixture with stirring to a temperature of 160-170 °C. The reaction is typically carried out neat (without a solvent). Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis of the Formyl Intermediate: After cooling the reaction mixture to room temperature, add a sufficient amount of concentrated hydrochloric acid. Heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate N-formyl derivative to the amine hydrochloride salt.

-

Work-up and Isolation:

-

Allow the mixture to cool to room temperature.

-

Carefully basify the acidic solution with a concentrated sodium hydroxide solution until a pH of >12 is achieved. This will liberate the free amine. Perform this step in an ice bath as the neutralization is exothermic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification: Remove the solvent from the filtrate by rotary evaporation. The crude amine can then be purified by vacuum distillation to yield the pure 1-(3,4-dimethylphenyl)propan-1-amine.

Analytical Characterization

Due to the limited availability of published spectra for 1-(3,4-Dimethylphenyl)propan-1-amine, this section provides expected spectral characteristics based on its structure and data from analogous compounds. These should be used as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 3H | Aromatic protons |

| ~3.8-4.0 | t | 1H | CH-NH₂ |

| ~2.2-2.3 | s | 6H | 2 x Ar-CH₃ |

| ~1.6-1.8 | m | 2H | CH₂-CH₃ |

| ~1.4 | br s | 2H | NH₂ |

| ~0.9 | t | 3H | CH₂-CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~142-145 | Aromatic C (quaternary) |

| ~136-138 | Aromatic C (quaternary) |

| ~128-130 | Aromatic CH |

| ~125-127 | Aromatic CH |

| ~55-58 | CH-NH₂ |

| ~30-33 | CH₂-CH₃ |

| ~19-21 | Ar-CH₃ |

| ~10-12 | CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine (two bands expected) |

| 2850-3000 | C-H stretch | Aliphatic and Aromatic |

| 1580-1650 | N-H bend | Primary Amine |

| 1450-1500 | C=C stretch | Aromatic Ring |

| 1000-1250 | C-N stretch | Amine |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 163. Key fragmentation patterns would likely involve the loss of an ethyl group (m/z = 134) and cleavage alpha to the nitrogen atom.

Safety and Handling

-

Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin irritation and serious eye damage.

-

Precautions: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Potential Applications

While specific applications of 1-(3,4-Dimethylphenyl)propan-1-amine are not extensively documented in publicly available literature, its structure suggests its utility as a key intermediate in the synthesis of various target molecules. Substituted phenylpropanamines are a common scaffold in medicinal chemistry, and this compound could be a precursor for the development of novel therapeutic agents. The dimethylphenyl moiety can influence the lipophilicity and metabolic stability of a final drug compound, making it an interesting building block for drug discovery programs.[5]

Conclusion

1-(3,4-Dimethylphenyl)propan-1-amine is a valuable primary amine that can be reliably synthesized from its corresponding ketone via the Leuckart reaction. This guide provides a foundational understanding of its synthesis, predicted analytical characteristics, and necessary safety precautions. As with any chemical synthesis and characterization, it is imperative for researchers to perform their own experimental verification and risk assessments.

References

-

Wikipedia. Leuckart reaction. [Link]

-

Scribd. Studies On The Leuckart Reaction. [Link]

-

PubChem. 1-(3,4-Dimethylphenyl)propan-1-one. [Link]

-

Cheméo. 1-(3,4-Dimethylphenyl)-1-propanone - Chemical & Physical Properties. [Link]

-

Erowid. Ammonium Formate CTH Reduction of Aldehydes and Ketones to Methylene Derivatives. [Link]

-

Mdpi. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

- Google Patents.

-

Organic Chemistry Portal. Synthesis of primary amines. [Link]

-

The Royal Society of Chemistry. Diaryliodonium Salts as Efficient Lewis Acid Catalysts for Direct Three Component Mannich Reactions. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

University of Calgary. 13C NMR of 1-Propanol. [Link]

Sources

- 1. 1-(3,4-Dimethylphenyl)propan-1-one | C11H14O | CID 3853521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2016096905A1 - Synthesis of amides and amines from aldehydes or ketones by heterogeneous metal catalysis - Google Patents [patents.google.com]

- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 4. Ammonium Formate CTH Reduction of Aldehydes and Ketones to Methylene Derivatives - [www.rhodium.ws] [erowid.org]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-(3,4-Dimethylphenyl)propan-1-amine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential significance of 1-(3,4-Dimethylphenyl)propan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with insights into its characterization and potential pharmacological relevance based on analogous structures.

Introduction and Molecular Overview

1-(3,4-Dimethylphenyl)propan-1-amine is a primary amine belonging to the phenethylamine class of compounds. Its structure features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a propan-1-amine chain attached to the aromatic ring. The presence of a chiral center at the first carbon of the propane chain means this compound can exist as two enantiomers, (R)- and (S)-1-(3,4-Dimethylphenyl)propan-1-amine.

The structural similarity to known psychoactive compounds, such as 3,4-dimethylamphetamine, suggests that 1-(3,4-Dimethylphenyl)propan-1-amine may exhibit activity within the central nervous system. However, a thorough understanding of its pharmacological profile requires dedicated study. This guide will lay the groundwork for such investigations by detailing its synthesis and analytical characterization.

Synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine

The most direct and widely employed method for the synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine is the reductive amination of its corresponding ketone precursor, 1-(3,4-dimethylphenyl)propan-1-one. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.

Synthesis of the Precursor: 1-(3,4-Dimethylphenyl)propan-1-one

The synthesis of the ketone precursor can be achieved via a Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: Friedel-Crafts acylation for the synthesis of the ketone precursor.

Reductive Amination Protocol

The conversion of 1-(3,4-dimethylphenyl)propan-1-one to the target amine can be efficiently carried out using a variety of reducing agents. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this transformation. The following protocol outlines a general procedure.

Experimental Protocol:

-

Imine Formation: Dissolve 1-(3,4-dimethylphenyl)propan-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, ~5-10 equivalents). The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Once imine formation is significant, the reducing agent, sodium borohydride (NaBH₄) (excess, ~2-3 equivalents), is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

-

Work-up and Purification: After the reduction is complete (as monitored by TLC or GC-MS), the reaction is quenched by the slow addition of water. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude 1-(3,4-dimethylphenyl)propan-1-amine can be further purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product in high purity.

Caption: Experimental workflow for the reductive amination synthesis.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental data for 1-(3,4-Dimethylphenyl)propan-1-amine, the following spectroscopic characteristics are predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic proton, the methylene and methyl protons of the propyl chain, and the amine protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.9 - 7.2 | Multiplet | 3H |

| -CH(NH₂) | 3.5 - 3.8 | Triplet | 1H |

| -CH₂- | 1.5 - 1.8 | Multiplet | 2H |

| -CH₃ (propyl) | 0.8 - 1.0 | Triplet | 3H |

| Ar-CH₃ | 2.2 - 2.3 | Singlet | 6H |

| -NH₂ | 1.0 - 2.0 (broad) | Singlet | 2H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-H | 125 - 130 |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic C-C(amine) | 140 - 145 |

| -CH(NH₂) | 55 - 60 |

| -CH₂- | 30 - 35 |

| -CH₃ (propyl) | 10 - 15 |

| Ar-CH₃ | 19 - 21 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amine and aromatic functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

Mass Spectrometry (MS)

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z = 163.26. A prominent fragment would likely result from the benzylic cleavage, leading to a fragment ion at m/z = 134.

Potential Pharmacological Significance and Applications

While no specific pharmacological data for 1-(3,4-dimethylphenyl)propan-1-amine is publicly available, its structural similarity to other phenethylamines provides a basis for postulating its potential biological activities.

-

Central Nervous System (CNS) Activity: Many substituted phenethylamines are known to interact with monoamine neurotransmitter systems (dopamine, norepinephrine, and serotonin). Compounds like 3,4-dimethylamphetamine are known stimulants.[1] It is plausible that 1-(3,4-dimethylphenyl)propan-1-amine could exhibit similar properties, potentially acting as a releasing agent or reuptake inhibitor of these neurotransmitters. Further research is required to determine its specific receptor binding profile and functional activity.

-

Precursor for Drug Synthesis: This compound could serve as a valuable building block in the synthesis of more complex pharmaceutical agents. The primary amine group is a versatile functional handle for further chemical modifications.

-

Research Chemical: As a novel compound, it can be used as a tool to probe the structure-activity relationships of phenethylamine-based ligands at various receptors and transporters in the CNS.

Caption: Potential applications and research directions.

Conclusion

1-(3,4-Dimethylphenyl)propan-1-amine is a chiral primary amine with a structure that suggests potential for interesting biological activity. While detailed experimental data is currently lacking in the public domain, this guide provides a robust framework for its synthesis via reductive amination of the corresponding ketone and predicts its key spectroscopic features. The potential for CNS activity warrants further investigation, and this compound stands as a promising candidate for future research in medicinal chemistry and pharmacology. The protocols and predictive data presented herein offer a solid foundation for scientists and researchers to begin their exploration of this novel molecule.

References

-

PubChem. 1-(3,4-Dimethylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link][2]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine

This guide provides a comprehensive technical overview of the principal synthetic pathways to 1-(3,4-dimethylphenyl)propan-1-amine. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural outlines to explore the mechanistic rationale, comparative advantages, and practical considerations of each method. We will delve into established methodologies such as direct reductive amination and the Leuckart reaction, as well as strategies involving organometallic reagents, while also touching upon the critical aspect of asymmetric synthesis for producing enantiomerically pure compounds.

Introduction: The Target Molecule

1-(3,4-Dimethylphenyl)propan-1-amine is a primary amine featuring a propyl chain attached to a 3,4-dimethylphenyl moiety. Its structure is a template found in various pharmacologically relevant molecules. The synthesis of such primary amines is a cornerstone of medicinal chemistry, often requiring robust, scalable, and adaptable methods. The choice of synthetic route depends heavily on factors like the availability of starting materials, desired yield and purity, stereochemical requirements, and scalability. This guide will focus on the most prevalent and scientifically sound pathways originating from the commercially available ketone, 1-(3,4-dimethylphenyl)propan-1-one.[1]

Pathway 1: Direct Reductive Amination

Direct reductive amination is arguably the most versatile and widely employed method for synthesizing amines from carbonyl compounds.[2] This "one-pot" process involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then immediately reduced to the target amine.[3][4]

Principle and Mechanism

The reaction is typically initiated by the nucleophilic attack of ammonia (or an amine) on the carbonyl carbon of 1-(3,4-dimethylphenyl)propan-1-one. This is followed by dehydration to form a key iminium ion intermediate. A reducing agent, present in the same pot, selectively reduces this iminium ion much faster than it reduces the starting ketone, driving the reaction towards the final amine product.[5] The efficiency of this process hinges on the choice of a reducing agent that is mild enough not to act on the ketone but potent enough to reduce the iminium ion.

Key Reagents and Considerations

The success of a reductive amination protocol is highly dependent on the careful selection of reagents and reaction conditions.

-

Amine Source: For the synthesis of a primary amine, ammonia or a surrogate like ammonium acetate (NH₄OAc) is used.[5]

-

Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness, high selectivity for iminium ions over ketones, and effectiveness under slightly acidic conditions which favor iminium ion formation.[3][5] Sodium cyanoborohydride (NaBH₃CN) is another effective reagent, though its toxicity and the potential for cyanide in the waste stream are significant drawbacks.[3][5] Catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Raney Nickel) is a cleaner alternative, particularly for large-scale industrial applications.

-

Solvent and pH: Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are common.[6] Maintaining a slightly acidic pH (typically 5-6) is often beneficial as it catalyzes the dehydration step to form the iminium ion without significantly protonating the amine nucleophile.[5]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages | Citation(s) |

| NaBH(OAc)₃ | High selectivity, mild, non-toxic byproducts, effective at slightly acidic pH. | Higher cost, moisture sensitive. | [3][5] |

| NaBH₃CN | Highly effective, stable in mildly acidic conditions. | Highly toxic, generates cyanide waste. | [3][5] |

| H₂/Catalyst | "Green" (byproduct is water), cost-effective for scale-up, high yields. | Requires specialized high-pressure equipment, potential catalyst poisoning. | [7] |

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

The following is a representative, generalized protocol for the gram-scale synthesis of the target amine.

-

Reaction Setup: To a solution of 1-(3,4-dimethylphenyl)propan-1-one (1.0 equiv, e.g., 10 mmol) in a suitable solvent such as dichloromethane (DCM, 50 mL), add ammonium acetate (5-10 equiv).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) portion-wise to the stirring mixture. The reaction is often mildly exothermic.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 6-24 hours).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

-

Extraction: Extract the aqueous layer with additional portions of DCM (e.g., 3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be further purified via acid-base extraction or chromatography.[6]

Workflow Diagram: Direct Reductive Amination

Caption: One-pot direct reductive amination workflow.

Pathway 2: The Leuckart-Wallach Reaction

The Leuckart reaction is a classic organic synthesis method for converting aldehydes or ketones into amines using ammonium formate or formamide as both the nitrogen donor and the reducing agent.[8][9] It is a thermal, one-pot reductive amination process that proceeds through an N-formyl intermediate.

Principle and Mechanism

When 1-(3,4-dimethylphenyl)propan-1-one is heated with a large excess of ammonium formate, the ammonium formate dissociates into ammonia and formic acid at the high reaction temperatures (typically 120-185°C).[8][10] Ammonia reacts with the ketone to form an imine, which is then reduced by the formic acid via a hydride transfer. This forms an N-formyl derivative of the target amine. The final step is an acidic or basic hydrolysis to cleave the formyl group and liberate the free primary amine.[9][11]

Reagent Systems and Conditions

-

Ammonium Formate: Generally preferred as it produces better yields and requires slightly lower temperatures (around 160°C).[8]

-

Formamide: Can also be used, sometimes with added formic acid, but may require higher temperatures (>165°C) and can lead to lower yields if not optimized.[8][12]

-

Conditions: The reaction is typically run neat (without solvent) at high temperatures for several hours.[9]

Experimental Protocol: Leuckart Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(3,4-dimethylphenyl)propan-1-one (1.0 equiv) and ammonium formate (3-5 equiv).

-

Thermal Reaction: Heat the mixture in an oil bath to 160-180°C. The mixture will melt and bubble as the reaction proceeds. Maintain this temperature for 6-12 hours.

-

Hydrolysis: After cooling, add a strong acid (e.g., 20% HCl) to the reaction mixture and heat to reflux for another 4-8 hours to hydrolyze the N-formyl intermediate.

-

Work-up and Purification: Cool the solution and make it strongly basic with NaOH. Extract the liberated amine with a suitable solvent (e.g., diethyl ether or ethyl acetate). Wash the organic extracts, dry over a drying agent, and concentrate. The crude product is then typically purified by distillation or crystallization of its hydrochloride salt.

Reaction Scheme: Leuckart Reaction

Caption: Key stages of the Leuckart-Wallach reaction.

Pathway 3: Synthesis via Grignard Reagents

An alternative strategy involves constructing the carbon skeleton using a Grignard reaction, which is a powerful tool for C-C bond formation. This pathway offers flexibility but is a multi-step process compared to direct amination. A viable route is the addition of an ethyl Grignard reagent to 3,4-dimethylbenzonitrile.

Principle and Mechanism

This synthesis begins with 3,4-dimethylbenzonitrile. An ethyl Grignard reagent (e.g., ethylmagnesium bromide) is prepared and added to the nitrile.[13] The nucleophilic ethyl group attacks the electrophilic carbon of the nitrile, forming an intermediate imine-magnesium salt after an initial addition. This intermediate is not isolated but is subsequently hydrolyzed to a ketone (which can then undergo reductive amination as in Pathway 1) or, more directly, reduced in-situ to the desired primary amine.[14]

Key Reagents and Considerations

-

Grignard Reagent: Ethylmagnesium bromide (EtMgBr) or ethylmagnesium chloride (EtMgCl) is prepared from the corresponding ethyl halide and magnesium turnings in an anhydrous ether solvent (diethyl ether or THF). Extreme care must be taken to exclude moisture, which quenches the Grignard reagent.

-

Reduction Step: Strong reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) can be used to reduce the intermediate imine to the amine.[14] This avoids the isolation of the imine.

Experimental Protocol: Grignard-Nitrile Pathway

-

Grignard Formation: Prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition to Nitrile: Slowly add a solution of 3,4-dimethylbenzonitrile (1.0 equiv) in anhydrous diethyl ether to the prepared Grignard reagent (1.1 equiv) at 0°C. Allow the reaction to warm to room temperature and stir for several hours.

-

Reduction: Cool the reaction mixture back to 0°C and carefully add a reducing agent like NaBH₄ (1.5 equiv) followed by methanol to facilitate the reduction of the imine intermediate.

-

Work-up: Quench the reaction by the slow addition of water, followed by an acidic workup (e.g., 1M HCl) to dissolve the magnesium salts.

-

Purification: Basify the aqueous layer with NaOH and extract the product with ether. Dry, concentrate, and purify the resulting amine as previously described.[14]

Workflow Diagram: Grignard-Nitrile Synthesis

Caption: Multi-step synthesis via Grignard addition to a nitrile.

Asymmetric Synthesis Strategies

For applications in drug development, it is often necessary to synthesize a single enantiomer of a chiral amine. The α-carbon of 1-(3,4-dimethylphenyl)propan-1-amine is a stereocenter, meaning the molecule exists as a pair of enantiomers ((R) and (S)). Catalytic asymmetric synthesis provides an elegant way to achieve this.[15]

A leading strategy is the asymmetric reduction of the imine intermediate formed from 1-(3,4-dimethylphenyl)propan-1-one. This can be accomplished using a chiral catalyst that facilitates the transfer of a hydride from a reducing agent to one face of the imine preferentially. For example, chiral catalysts based on transition metals like Iridium, Rhodium, or Ruthenium, complexed with chiral ligands, are used for the asymmetric hydrogenation or transfer hydrogenation of imines. Biocatalytic methods using enzymes like transaminases or imine reductases also represent a powerful and green approach to chiral amines.[16]

Purification and Characterization

Regardless of the synthetic pathway, the final product must be purified and its identity confirmed.

-

Purification: A common and effective method for purifying amines is through acid-base extraction. The crude product, dissolved in an organic solvent, is washed with an aqueous acid (e.g., 10% HCl). The protonated amine salt moves into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer is then separated, basified (e.g., with NaOH), and the free amine is re-extracted into a fresh organic solvent. Final purification can be achieved by distillation, recrystallization of a salt (e.g., the hydrochloride salt), or column chromatography.

-

Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Conclusion

The synthesis of 1-(3,4-dimethylphenyl)propan-1-amine can be approached through several reliable pathways.

-

Direct Reductive Amination stands out for its efficiency, operational simplicity, and the availability of mild and selective reagents, making it a top choice for general laboratory synthesis.

-

The Leuckart Reaction offers a classic, albeit harsh, alternative that is simple in terms of reagents but requires high temperatures and a separate hydrolysis step.

-

The Grignard-based synthesis provides strategic flexibility for building the molecular framework but involves more steps and requires stringent anhydrous conditions.

For pharmaceutical applications, the progression towards asymmetric methods is crucial for accessing single-enantiomer products. The choice of method will ultimately be guided by the specific project goals, including scale, purity requirements, cost, and stereochemical considerations.

References

-

Wikipedia. Leuckart reaction. [Link]

- Grokipedia. Leuckart reaction.

-

Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]

-

YouTube. Reductive Amination. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of. [Link]

-

Semantic Scholar. STUDIES ON THE LEUCKART REACTION. [Link]

-

The Hive. Reductive amination of Propiophenone. [Link]

-

University of Mississippi, eGrove. One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. [Link]

-

Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

-

ResearchGate. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

ResearchGate. Experimental setup for the reductive amination. [Link]

-

MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

-

PubChem. 1-(3,4-Dimethylphenyl)propan-1-one. [Link]

- Google Patents. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines.

-

Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

-

Organic Syntheses. PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. [Link]

- Google Patents. US9145341B2 - Process of preparing Grignard reagent.

-

YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion. [Link]

- Google Patents. US20100105952A1 - Process for the synthesis of dmapa.

-

YouTube. UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. [Link]

-

Fisher Scientific. Explore our new range of products for Reductive Amination. [Link]

-

Organic Syntheses. SYNTHESIS OF ACYLSILANES FROM MORPHOLINE AMIDES. SYNTHESIS OF 1-(DIMETHYL(PHENYL)SILYL)PROPAN-1-ONE. [Link]

-

Figshare. Three-Component Catalytic Asymmetric Synthesis of Aliphatic Amines. [Link]

-

ResearchGate. Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S). [Link]

- Google Patents. US7148364B2 - Process for the preparation of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile.

Sources

- 1. 1-(3,4-Dimethylphenyl)propan-1-one | C11H14O | CID 3853521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thermofishersci.in [thermofishersci.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. rsc.org [rsc.org]

- 7. US20100105952A1 - Process for the synthesis of dmapa - Google Patents [patents.google.com]

- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents [patents.google.com]

- 13. US9145341B2 - Process of preparing Grignard reagent - Google Patents [patents.google.com]

- 14. egrove.olemiss.edu [egrove.olemiss.edu]

- 15. figshare.com [figshare.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to (R)-1-(3,4-Dimethylphenyl)propan-1-amine Hydrochloride for Research and Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in medicinal chemistry and pharmacological research. Structurally related to known psychoactive compounds and pharmaceutical agents, this molecule serves as a critical building block and research tool. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical properties, a robust and logical synthetic pathway, state-of-the-art analytical methodologies for characterization, and considerations for its safe handling and storage. The protocols and explanations herein are grounded in established chemical principles to ensure both technical accuracy and practical utility in a laboratory setting.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding the fundamental properties of a compound are paramount for any research and development endeavor.

Compound Identification

The core identifiers for (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride are summarized below.

| Identifier | Value | Reference |

| CAS Number | 856563-05-8 | [1] |

| Molecular Formula | C₁₁H₁₈ClN | [1][2] |

| Molecular Weight | 199.72 g/mol | [1][2] |

| IUPAC Name | (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride | |

| SMILES | CCN.[H]Cl | [1] |

Physicochemical and Safety Data

The following table outlines key physicochemical properties and hazard information, critical for experimental design and laboratory safety.

| Property | Value | Reference |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |

| Precautionary Statements | P261, P305+P351+P338 | [1] |

| Signal Word | Warning | [1] |

Synthesis and Purification Strategy

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development. A logical and efficient synthesis of the title compound begins with a commercially available ketone, followed by stereoselective amination.

Retrosynthetic Analysis

A logical disconnection of the target molecule at the chiral C-N bond points to 3,4-dimethylpropiophenone as an ideal starting material. This ketone can be converted to the desired (R)-amine via a stereoselective reductive amination. This approach is favored for its efficiency and control over stereochemistry.

Proposed Synthetic Workflow: Stereoselective Reductive Amination

The following diagram and protocol outline a robust method for the synthesis.

Sources

Spectroscopic Characterization of 1-(3,4-Dimethylphenyl)propan-1-amine: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive predictive overview of the spectroscopic signature of 1-(3,4-Dimethylphenyl)propan-1-amine, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from structurally analogous compounds to forecast the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By detailing the theoretical underpinnings of the predicted spectral features, this guide serves as a robust resource for researchers in the synthesis, identification, and characterization of this and related molecules. Furthermore, it outlines standardized experimental protocols for acquiring high-fidelity spectroscopic data.

Introduction: The Structural and Chemical Landscape

1-(3,4-Dimethylphenyl)propan-1-amine is a primary amine featuring a chiral center at the benzylic position. Its structure, a propyl chain attached to a 3,4-dimethylphenyl ring with a terminal amine group, suggests potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. The presence of both aromatic and aliphatic moieties, along with a primary amine, gives rise to a distinct spectroscopic fingerprint that is critical for its unambiguous identification and purity assessment. This guide will deconstruct the anticipated spectroscopic data to provide a clear roadmap for its characterization.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of 1-(3,4-Dimethylphenyl)propan-1-amine in a deuterated solvent such as chloroform (CDCl₃) would exhibit distinct signals corresponding to each unique proton environment.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-aromatic (3H) | 7.0 - 7.2 | Multiplet (m) | 3H |

| H-benzylic (1H) | ~ 4.1 | Triplet (t) | 1H |

| H-methylene (2H) | 1.6 - 1.8 | Multiplet (m) | 2H |

| H-methyl (aromatic, 6H) | ~ 2.25 | Singlet (s) | 6H |

| H-methyl (aliphatic, 3H) | ~ 0.9 | Triplet (t) | 3H |

| H-amine (2H) | 1.5 - 2.5 (broad) | Singlet (s, broad) | 2H |

Causality Behind Predictions:

-

Aromatic Protons: The protons on the 3,4-disubstituted benzene ring are expected to appear in the typical aromatic region of 7.0-7.2 ppm. The substitution pattern will lead to a complex multiplet.

-

Benzylic Proton: The proton attached to the chiral carbon (C1) is in a benzylic position and adjacent to a methylene group, hence it is predicted to be a triplet around 4.1 ppm.

-

Methylene Protons: The diastereotopic protons of the methylene group (C2) are adjacent to both the chiral center and a methyl group, which will result in a complex multiplet in the aliphatic region.

-

Aromatic Methyl Protons: The two methyl groups on the aromatic ring are chemically equivalent and will therefore appear as a single sharp singlet at approximately 2.25 ppm.

-

Aliphatic Methyl Protons: The terminal methyl group of the propyl chain will be a triplet due to coupling with the adjacent methylene group, appearing at a characteristic upfield shift of around 0.9 ppm.

-

Amine Protons: The protons of the primary amine will likely appear as a broad singlet. The chemical shift of this signal is highly dependent on solvent and concentration and may exchange with D₂O.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(3,4-Dimethylphenyl)propan-1-amine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8-16) should be co-added to achieve an adequate signal-to-noise ratio.

-

Data Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. A broadband proton-decoupled ¹³C NMR spectrum of 1-(3,4-Dimethylphenyl)propan-1-amine is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-quaternary (aromatic, 2C) | 135 - 140 |

| C-aromatic (4C) | 125 - 130 |

| C-benzylic (C1) | ~ 55 |

| C-methylene (C2) | ~ 30 |

| C-methyl (aromatic, 2C) | ~ 20 |

| C-methyl (aliphatic, C3) | ~ 10 |

Causality Behind Predictions:

-

Aromatic Carbons: The four aromatic CH carbons and the two quaternary carbons attached to the methyl groups will resonate in the downfield region (125-140 ppm) characteristic of sp² hybridized carbons.

-

Benzylic Carbon: The carbon atom bonded to the nitrogen (C1) is expected to be significantly deshielded and appear around 55 ppm.

-

Aliphatic Carbons: The methylene (C2) and terminal methyl (C3) carbons of the propyl chain will appear in the upfield aliphatic region.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(3,4-Dimethylphenyl)propan-1-amine is expected to show characteristic absorption bands for the N-H, C-H, and C=C bonds.

Predicted IR Data:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3400 | Medium, two bands |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (primary amine) | 1590 - 1650 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Causality Behind Predictions:

-

N-H Stretching: The presence of a primary amine is typically indicated by two medium-intensity bands in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1]

-

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

N-H Bending: The scissoring vibration of the primary amine group gives rise to a band in the 1590-1650 cm⁻¹ region.

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene ring results in one or more bands in the 1450-1600 cm⁻¹ range.

-

C-N Stretching: The stretching vibration of the C-N bond is expected in the fingerprint region.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For 1-(3,4-Dimethylphenyl)propan-1-amine (C₁₁H₁₇N), the molecular weight is 163.26 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Fragment | Significance |

| 163 | [M]⁺ | Molecular Ion |

| 148 | [M - CH₃]⁺ | Loss of a methyl group |

| 134 | [M - C₂H₅]⁺ | Loss of an ethyl group (benzylic cleavage) |

| 119 | [C₉H₁₁]⁺ | |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak at m/z 163 should be observable.

-

Benzylic Cleavage: The most significant fragmentation pathway for this molecule under EI conditions is expected to be the cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage), leading to the loss of an ethyl radical and the formation of a stable benzylic cation at m/z 134.

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is also a common fragmentation pathway for amines.

Visualizing the Molecular Structure and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure of 1-(3,4-Dimethylphenyl)propan-1-amine and a generalized workflow for its spectroscopic analysis.

Caption: Molecular structure of 1-(3,4-Dimethylphenyl)propan-1-amine.

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a synthesized compound.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of 1-(3,4-Dimethylphenyl)propan-1-amine. While experimental data remains the gold standard, this in-depth analysis based on established principles and analogous compounds offers a valuable and reliable reference for researchers. The outlined protocols and predicted spectral data will aid in the efficient and accurate identification of this compound, ensuring high standards of scientific integrity in its synthesis and application.

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0003366). Retrieved from [Link]

-

Presti, M., et al. (2019). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3,4-Dimethylphenyl)propan-1-one. Retrieved from [Link]

-

Belattar, S., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethyl-3-(4-methylphenyl)propan-1-amine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Propanone, 3-[(2,4-dimethylphenyl)amino]-1-phenyl-. Retrieved from [Link]

-

University of Calgary. (n.d.). ¹³C NMR of 1-Propanol. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(3,4-dimethylphenyl)propan-1-amine hydrochloride. Retrieved from [Link]

-

MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(3,4-dimethylphenyl)-. Retrieved from [Link]

Sources

Potential research applications of substituted propanamines

An In-Depth Technical Guide to the Research Applications of Substituted Propanamines

Substituted propanamines represent a versatile class of organic compounds characterized by a three-carbon chain with an amino group and various substituents. This structural motif imparts a wide range of physicochemical properties, leading to their application across diverse scientific and industrial domains. This technical guide provides a comprehensive overview of the current and emerging research applications of substituted propanamines, with a focus on their utility for researchers, scientists, and drug development professionals. We will explore their pivotal role in medicinal chemistry, their functional applications in materials science, and their growing importance in agrochemicals and as sophisticated chemical probes. This guide will delve into the structure-activity relationships, synthesis methodologies, and key experimental protocols that underpin their use in these fields, offering a holistic perspective on this important chemical class.

Table of Contents

-

Introduction to Substituted Propanamines

-

1.1. Core Chemical Structure and Properties

-

1.2. Key Structural Modifications and Their Impact

-

-

Pharmacological Applications in Drug Discovery and Development

-

2.1. Modulators of Neurotransmitter Transporters

-

2.1.1. Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

-

2.1.2. Structure-Activity Relationship (SAR) Insights

-

2.1.3. Experimental Protocol: In Vitro Monoamine Transporter Binding Assay

-

-

2.2. Appetite Suppressants

-

2.2.1. Mechanism of Action

-

2.2.2. Experimental Protocol: In Vivo Food Intake and Body Weight Analysis in Rodent Models

-

-

2.3. Histamine H3 Receptor Antagonists

-

2.3.1. Therapeutic Potential in Neurological Disorders

-

2.3.2. Synthesis of Propanamine-Based H3 Receptor Antagonists

-

-

-

Applications in Materials Science

-

3.1. Corrosion Inhibitors for Metallic Surfaces

-

3.1.1. Mechanism of Surface Protection

-

3.1.2. Quantitative Data on Inhibition Efficiency

-

3.1.3. Experimental Protocol: Gravimetric and Electrochemical Evaluation of Corrosion Inhibition

-

-

3.2. Modifiers for Polymer Properties

-

3.2.1. Impact on Thermal and Mechanical Properties

-

-

-

Agrochemical and Biocidal Applications

-

4.1. Herbicidal Agents

-

4.1.1. Propanil and its Analogs

-

4.1.2. Evaluation of Herbicidal Activity

-

-

4.2. Quaternary Propanammonium Compounds as Biocides

-

4.2.1. Antimicrobial Spectrum and Mechanism of Action

-

-

-

Emerging Research Frontiers

-

5.1. Propanamine-Based Chemical Probes

-

5.2. Propanamine Derivatives in Photoresist Formulations

-

-

References

Introduction to Substituted Propanamines

Core Chemical Structure and Properties

Substituted propanamines are organic molecules built upon a propyl (-CH₂CH₂CH₂-) backbone with a terminal or internal amino (-NH₂, -NHR, or -NR₂) group. The versatility of this class of compounds arises from the vast possibilities for substitution at various positions along the carbon chain and on the nitrogen atom. These substitutions significantly influence the molecule's polarity, basicity, steric hindrance, and overall three-dimensional shape, which in turn dictates its biological activity and material properties. The presence of the amino group often imparts a basic character, allowing for the formation of salts, which can enhance water solubility—a crucial property in pharmaceutical and agrochemical formulations.

Key Structural Modifications and Their Impact

The strategic placement of different functional groups on the propanamine scaffold is the cornerstone of designing molecules with specific functions. Common modifications include:

-

Aryl and Heteroaryl Substitutions: The introduction of aromatic or heteroaromatic rings can facilitate π-π stacking interactions with biological targets or metal surfaces.

-

Alkyl Chains: Varying the length and branching of alkyl substituents on the nitrogen or the carbon backbone can modulate lipophilicity, which is critical for membrane permeability and interaction with hydrophobic pockets in proteins.[1]

-

Hydroxyl and Ether Groups: The presence of these groups can introduce hydrogen bonding capabilities, influencing solubility and binding affinity.

-

Quaternization of the Nitrogen: The formation of quaternary ammonium salts results in a permanent positive charge, which is a key feature for biocidal activity.[1][2][3][4]

Caption: Key structural modifications of the propanamine scaffold and their influence on physicochemical properties.

Pharmacological Applications in Drug Discovery and Development

The propanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to present functional groups in a specific three-dimensional orientation allows for precise interactions with biological targets.

Modulators of Neurotransmitter Transporters

Substituted propanamines are prominent in the development of SNRIs, a class of antidepressants that function by blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing their availability.[5] This dual mechanism of action is often associated with a broader efficacy profile compared to selective serotonin reuptake inhibitors (SSRIs).

SAR studies have been instrumental in optimizing the potency and selectivity of propanamine-based SNRIs. Key findings include:

-

N-Alkylation: Mono- and di-methylation of the terminal amine are often optimal for potent inhibition of both serotonin and norepinephrine transporters.

-

Aromatic Substitution: The nature and position of substituents on an aromatic ring attached to the propanamine backbone are critical for selectivity. Electron-withdrawing groups can enhance potency.

-

Chirality: The stereochemistry at chiral centers within the propanamine scaffold can profoundly impact binding affinity and selectivity for the serotonin and norepinephrine transporters.

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the serotonin transporter (SERT) and norepinephrine transporter (NET).

Materials:

-

HEK293 cells stably expressing human SERT or NET.

-

Radioligands: [³H]-Citalopram for SERT and [³H]-Nisoxetine for NET.

-

Assay buffer: Tris-HCl buffer with appropriate salts.

-

Test compounds (substituted propanamines).

-

Scintillation vials and cocktail.

-

Microplate harvester and liquid scintillation counter.

Procedure:

-

Cell Membrane Preparation: Harvest HEK293 cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add cell membranes, varying concentrations of the test compound, and the appropriate radioligand.

-

Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester to separate bound from free radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding curves. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Caption: Workflow for an in vitro monoamine transporter binding assay.

Appetite Suppressants

Certain substituted propanamines have shown significant potential as anorectic agents. Their mechanism of action often involves the modulation of central nervous system pathways that regulate hunger and satiety.

The appetite-suppressing effects of many propanamine derivatives are linked to their ability to increase the synaptic concentrations of norepinephrine and dopamine in the hypothalamus, a key brain region for energy homeostasis. This leads to a sensation of fullness and a reduction in food cravings.

This protocol describes a method to evaluate the anorectic effects of substituted propanamines in rats or mice.

Animals:

-

Male Sprague-Dawley rats or C57BL/6 mice.

-

Individually housed with ad libitum access to food and water.

Procedure:

-

Acclimation: Acclimate the animals to the housing conditions and handling for at least one week.

-

Baseline Measurement: Record the daily food intake and body weight for each animal for a baseline period of 3-5 days.

-

Drug Administration: Administer the test compound (substituted propanamine) or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Post-Dosing Measurement: Measure food intake and body weight at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) after drug administration.

-

Data Analysis: Compare the food intake and body weight changes in the drug-treated group to the vehicle-treated group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the effects.

Histamine H3 Receptor Antagonists

The histamine H3 receptor is an autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor have therapeutic potential for treating a range of neurological and psychiatric disorders, including cognitive impairment, narcolepsy, and attention-deficit/hyperactivity disorder (ADHD).[6]

By blocking the inhibitory H3 autoreceptors, propanamine-based antagonists can increase the release of histamine in the brain.[6] This, in turn, promotes wakefulness and enhances cognitive function by modulating the release of other neurotransmitters like acetylcholine and glutamate.[6]

A common synthetic route to propanamine-based H3 receptor antagonists involves the reaction of a suitable propanolamine with an appropriate alkylating or acylating agent to introduce the desired pharmacophoric elements for H3 receptor binding. Chiral synthesis or resolution is often necessary to obtain the desired stereoisomer with optimal activity.

Applications in Materials Science

Beyond their pharmacological roles, the unique chemical properties of substituted propanamines make them valuable in various materials science applications.

Corrosion Inhibitors for Metallic Surfaces

Substituted propanamines, particularly those with long alkyl chains and heteroatoms, have demonstrated excellent efficacy as corrosion inhibitors for various metals and alloys, especially in acidic environments.

The primary mechanism of corrosion inhibition by propanamine derivatives involves their adsorption onto the metal surface. The lone pair of electrons on the nitrogen atom and any additional heteroatoms or π-electrons from aromatic rings can coordinate with the vacant d-orbitals of the metal atoms, forming a protective film. The hydrophobic alkyl chains then create a barrier that repels corrosive aqueous species. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation).

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which can be determined using various techniques.

Table 1: Corrosion Inhibition Efficiency of N-Substituted Propanamines on Mild Steel in 1 M HCl

| Compound | Concentration (ppm) | Inhibition Efficiency (%) | Reference |

| N-oleyl-1,3-propanediamine | 100 | 92.1 | [2] |

| Dodecylamine | 150 | 85.7 | [7] |

| Octadecylamine | 150 | 90.2 | [7] |

Gravimetric Method:

-

Sample Preparation: Prepare pre-weighed metal coupons of a standard size.

-

Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without different concentrations of the propanamine inhibitor.

-

Exposure: Maintain the coupons in the solution for a specified period at a constant temperature.

-

Cleaning and Re-weighing: After the exposure period, remove the coupons, clean them to remove corrosion products, and re-weigh them.

-

Calculation: Calculate the corrosion rate and inhibition efficiency based on the weight loss.

Electrochemical Methods (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy - EIS):

-

Electrochemical Cell Setup: Use a three-electrode cell containing the working electrode (metal sample), a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).

-

Measurement: Perform potentiodynamic polarization scans and EIS measurements in the corrosive medium with and without the inhibitor.

-

Data Analysis: From the polarization curves, determine the corrosion current density (i_corr). From the EIS data, determine the charge transfer resistance (R_ct). Calculate the inhibition efficiency from the changes in i_corr or R_ct in the presence of the inhibitor.

Modifiers for Polymer Properties

The incorporation of substituted propanamines into polymer matrices can significantly alter their physical and chemical properties.

The amine groups of propanamines can interact with polymer chains through hydrogen bonding or covalent linkages, acting as cross-linkers or plasticizers. For example, in polyamides, the addition of certain propanamines can disrupt the existing hydrogen bonding network, leading to a decrease in melt viscosity and improved processability.[8] Conversely, diamines can be used as monomers to create novel polyamides with specific thermal and mechanical characteristics.[9]

Agrochemical and Biocidal Applications

The biological activity of substituted propanamines extends to the control of unwanted organisms in agricultural and industrial settings.

Herbicidal Agents

Propanil, an N-acylated 3,4-dichloroaniline derivative of propanoic acid, is a widely used post-emergence herbicide for the control of broadleaf and grassy weeds in rice and other crops.[10] Its mechanism of action involves the inhibition of photosynthesis in the target weeds.[11] Research into analogs of propanil aims to develop new herbicides with improved efficacy, selectivity, and environmental profiles.[12]

The herbicidal activity of propanamine derivatives can be assessed through various bioassays, including seed germination and seedling growth inhibition tests.

Table 2: Herbicidal Activity of Propanamine Analogs Against Barnyard Grass (Echinochloa crus-galli)

| Compound | Concentration (mmol/L) | Root Growth Inhibition (%) | Reference |

| Glyphosate (standard) | 5 | 85 | [13] |

| Compound 3p | 5 | >95 | [13] |

| Compound 3r | 5 | >95 | [13] |

Quaternary Propanammonium Compounds as Biocides

Quaternization of the amino group in propanamines leads to the formation of quaternary ammonium compounds (QACs), which are potent biocides with a broad spectrum of activity against bacteria, fungi, and viruses.[3][4][14]

The biocidal activity of propanammonium salts is primarily due to their ability to disrupt cell membranes.[1][2] The positively charged nitrogen head group interacts with the negatively charged components of the microbial cell membrane, while the hydrophobic alkyl chains intercalate into the lipid bilayer, leading to a loss of membrane integrity and cell lysis. The length of the alkyl chain is a critical determinant of biocidal efficacy, with C12-C16 chains generally exhibiting the highest activity.[1][2]

Emerging Research Frontiers

The versatility of the substituted propanamine scaffold continues to drive research into new and innovative applications.

Propanamine-Based Chemical Probes

Chemical probes are small molecules used to study biological systems. Substituted propanamines can be functionalized with reporter groups (e.g., fluorophores, biotin) to create probes for specific biological targets.[15][16][17] These probes can be used to visualize the localization of proteins within cells, to identify new drug targets, and to study the mechanism of action of existing drugs.

Propanamine Derivatives in Photoresist Formulations

In the manufacturing of microelectronics, photoresists are light-sensitive materials used to pattern semiconductor wafers. Certain propanamine derivatives can be incorporated into photoresist formulations as surfactants or leveling agents to improve the coating properties and resolution of the photolithographic process.[18]

Conclusion and Future Outlook

Substituted propanamines are a remarkably versatile class of compounds with a broad and expanding range of research applications. From the development of life-saving pharmaceuticals to the creation of advanced materials and effective agrochemicals, the ability to fine-tune the properties of these molecules through targeted substitutions has made them indispensable tools for scientists and engineers. Future research in this area is likely to focus on the development of more selective and potent pharmacological agents with fewer side effects, the design of "green" and sustainable corrosion inhibitors and polymer additives, and the creation of novel chemical probes to unravel the complexities of biological systems. The continued exploration of the vast chemical space accessible through the substitution of the propanamine scaffold promises to yield exciting new discoveries and technologies.

References

- Biological Activity of Quaternary Ammonium Salts and Their Deriv

- Corrosion inhibition efficiency (η) at different inhibitor concentrations.

- Quaternary ammonium biocides as antimicrobial agents protecting historical wood and brick. Acta Biochimica Polonica. 2015.

- Quaternary ammonium biocides: efficacy in application. Applied and Environmental Microbiology. 2015.

- Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials.

- Quaternary Ammonium Biocides: Efficacy in Application. Applied and Environmental Microbiology. 2014.

- Novel lipophilic analogues from 2,4-D and Propanil herbicides: Biological activity and kinetic studies. Chemistry and Physics of Lipids.

- The effect of polymorphism on polymer properties: crystal structure, stability and polymerization of the short-chain bio-based nylon 52 monomer 1,5-pentanediamine oxal

- Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Frontiers in Plant Science. 2021.

- Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides. RSC Advances.

- A General Use QSAR-ARX Model to Predict the Corrosion Inhibition Efficiency of Drugs in Terms of Quantum Mechanical Descriptors and Experimental Comparison for Lidocaine.

- US20200080206A1 - Oleyl propylenediamine-based corrosion inhibitors - Google P

- Improved protocols for testing agrochemicals in bees. European Commission. 2021.

- Effects of Polyetheramine on the Properties of Polyamide 6.

- Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.5% NaCl Solution with CO2 Saturation.

- QSAR study on N-containing corrosion inhibitors: Quantum chemical approach assisted by topological index.

- Synthetic Investigations in Chemical Probe Development Part 1: Design. eGrove. 2022.

- Corrosion rate, inhibition efficiency and fractional surface coverage data for the inhibition of J55 steel corrosion in 1 M and 15 % HCl using different concentrations of MPPOE at 30 o C.

- H3 receptor antagonist - Wikipedia.

- US4892671A - 2-Propanol derivatives as corrosion inhibitors - Google P

- Propanil | C9H9Cl2NO | CID 4933 - PubChem.

- Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia.

- US10772327B2 - Herbicide composition containing isopropylamine caprylate - Google P

- Corrosion potentials, corrosion current densities and inhibitor...

- Chemical probes and drug leads from advances in synthetic planning and methodology.

- KR20180048339A - Photoresist topcoat compositions and methods of processing ...

- Recent Advances in Positive Photoresists: Mechanisms and Fabrication.

- SYNTHESIS OF CORROSION INHIBITOR BASED ON P-PARAPHENYLENEDIAMINE, FORMALIN, AND ALANIN. Development of Science. 2025.

- A General Use QSAR-ARX Model to Predict the Corrosion Inhibition Efficiency of Drugs in Terms of Quantum Mechanical Descriptors and Experimental Comparison for Lidocaine. MDPI. 2022.

- SYNTHESIS OF BIO-BASED CORROSION INHIBITORS BASED ON ROSIN FOR LINE-PIPE STEEL. International Journal of ChemTech Research. 2014.

- EP1115033A1 - Use of alkylated polyamines in photoresist developers - Google P

- Development of QSAR-based (MLR/ANN) predictive models for effective design of pyridazine corrosion inhibitors. King Fahd University of Petroleum & Minerals.

- Chemical Probes as Essential Tools for Biological Discovery - YouTube. 2020.

- Insights into the development of chemical probes for RNA. Nucleic Acids Research. 2018.

- CN110156617B - Preparation method and application of corrosion inhibitor - Google P

- Chemical probe development versus drug development. Methods in Molecular Biology. 2013.

- Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. RSC Advances. 2021.

- Properties and Applications of Polymers: A Mini Review. Journal of Chemical Reviews. 2023.

- Effects of Poly(propylene glycol)‐Based Triamine on the Sol/Gel Curing and Properties of Hybrid Non‐Isocyanate Polyurethanes.

Sources

- 1. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quaternary ammonium biocides: efficacy in application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US10772327B2 - Herbicide composition containing isopropylamine caprylate - Google Patents [patents.google.com]

- 6. Revealing the Correlation between Molecular Structure and Corrosion Inhibition Characteristics of N-Heterocycles in Terms of Substituent Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scitechnol.com [scitechnol.com]

- 9. The effect of polymorphism on polymer properties: crystal structure, stability and polymerization of the short-chain bio-based nylon 52 monomer 1,5-pentanediamine oxalate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propanil | C9H9Cl2NO | CID 4933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel lipophilic analogues from 2,4-D and Propanil herbicides: Biological activity and kinetic studies [agris.fao.org]

- 13. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quaternary ammonium biocides as antimicrobial agents protecting historical wood and brick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Insights into the development of chemical probes for RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical probe development versus drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. EP1115033A1 - Use of alkylated polyamines in photoresist developers - Google Patents [patents.google.com]

The Stereochemical Imperative: A Technical Guide to the Biological Activity of Chiral Aromatic Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in pharmacology, profoundly influencing the therapeutic efficacy and safety of drug candidates. Within the vast landscape of pharmacologically active molecules, chiral aromatic amines represent a class of significant importance, with their stereoisomers often exhibiting markedly different biological activities. This in-depth technical guide provides a comprehensive exploration of the core concepts, experimental methodologies, and mechanistic underpinnings of the biological activity of chiral aromatic amines. We delve into the stereoselective interactions with biological targets, differential pharmacokinetics, and metabolic pathways, using the illustrative examples of methadone and amphetamine. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of chirality in the pursuit of safer and more effective therapeutics.

The Principle of Chirality in Drug Action: A Three-Dimensional Perspective